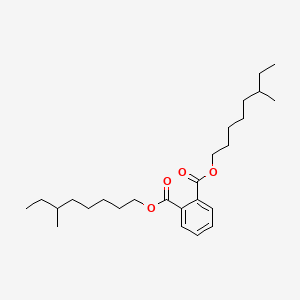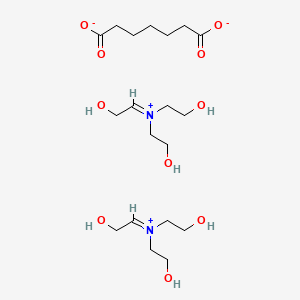
1,2-Dibromo-3-chloropropane-2-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .
Métodos De Preparación
1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.
Análisis De Reacciones Químicas
1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a nematicide.
Medicine: Research has been conducted on its potential toxicological effects and its impact on human health.
Industry: It is used in the production of materials that resist burning and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.
Comparación Con Compuestos Similares
1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.
1,3-Dichloropropane: A chlorinated compound used in organic synthesis.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .
Propiedades
Número CAS |
112805-72-8 |
|---|---|
Fórmula molecular |
C3H5Br2Cl |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1,2-dibromo-3-chloro-2-deuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |
Clave InChI |
WBEJYOJJBDISQU-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C(CCl)(CBr)Br |
SMILES canónico |
C(C(CBr)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


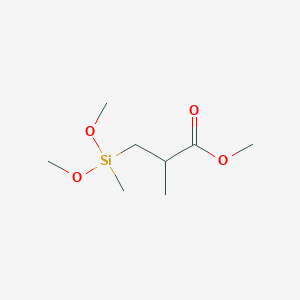
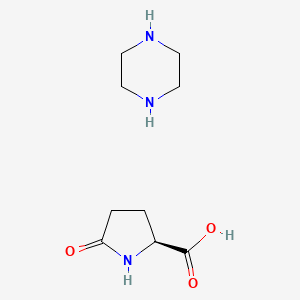
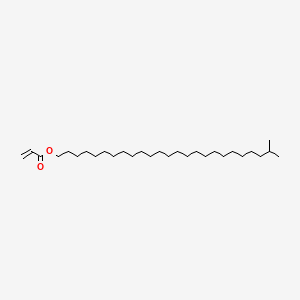


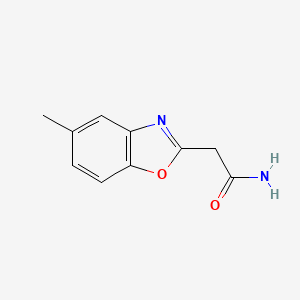

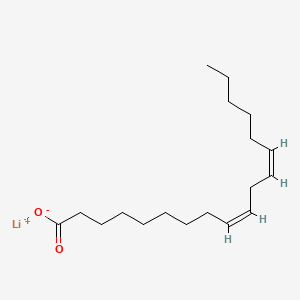
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)



